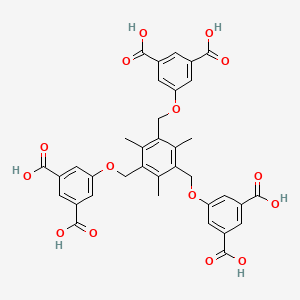
3-Chloro-1,1,3,3-tetraisopropyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is a silylating reagent used for simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides . It is used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It is also employed in the formation of ribavirin chemical delivery systems .
Synthesis Analysis
The synthesis of this compound involves the use of triisopropylsilyl chloride which reacts 1000 times faster with primary alcohols than secondary alcohols . In the case of 3’,5’-dihydroxy nucleosides, the reagent initially silylates at the 5’-position. This is then followed by intramolecular reaction with the secondary alcohol at the 3’-position to give the doubly protected derivative .Molecular Structure Analysis
The molecular formula of this compound is C12H28Cl2OSi2 . The IUPAC name is chloro ( { [chlorobis (propan-2-yl)silyl]oxy})bis (propan-2-yl)silane .Chemical Reactions Analysis
This compound is used in the formation of ribavirin chemical delivery systems . It serves as a protecting group reagent for open-chain polyhydroxy compounds . It is also involved in the preparation of cyclic bridged peptides .Physical And Chemical Properties Analysis
This compound is a clear colorless to pale yellow liquid . It has a boiling point of 70 °C at 0.5 mm Hg , a density of 0.986 g/mL at 25 °C , and a refractive index of 1.4525-1.4575 at 20°C . It is miscible with dimethylformamide, hexane, ethyl acetate, chloroform, and dichloromethane .Mechanism of Action
Safety and Hazards
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is classified as a corrosive substance . It causes severe skin burns and eye damage . It is incompatible with strong oxidizing agents and water . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Future Directions
The future directions of 3-Chloro-1,1,3,3-tetraisopropyldisiloxane could involve its continued use in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It could also be employed in the formation of ribavirin chemical delivery systems and the preparation of cyclic bridged peptides .
properties
InChI |
InChI=1S/C12H28ClOSi2/c1-9(2)15(10(3)4)14-16(13,11(5)6)12(7)8/h9-12H,1-8H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGGBFZFNLHLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)O[Si](C(C)C)(C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClOSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B3086571.png)


![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)







